molecular formula C20H17ClN2O2 B5816103 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5816103
M. Wt: 352.8 g/mol
InChI Key: KAIMRLGFSDMRRF-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an indene moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzaldehyde, indene, and isoxazole derivatives. The synthetic route may involve:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the indene moiety: This can be synthesized through cyclization reactions of suitable precursors.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-isoxazolecarboxamide: Lacks the methyl group at the 5-position of the isoxazole ring.

    3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-pyrazolecarboxamide: Contains a pyrazole ring instead of an isoxazole ring.

Uniqueness

The presence of the methyl group at the 5-position of the isoxazole ring and the specific arrangement of functional groups in 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-12-18(19(23-25-12)16-7-2-3-8-17(16)21)20(24)22-15-10-9-13-5-4-6-14(13)11-15/h2-3,7-11H,4-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIMRLGFSDMRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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